Morfamquat

Description

The exact mass of the compound Morfamquat [ISO] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morfamquat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morfamquat including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7411-47-4 |

|---|---|

Molecular Formula |

C26H36N4O4+2 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

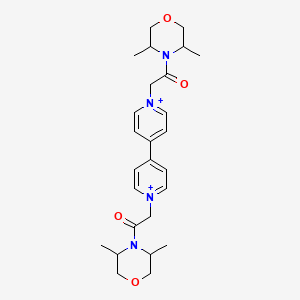

1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone |

InChI |

InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2 |

InChI Key |

UBAQQOLXBOKEHR-UHFFFAOYSA-N |

SMILES |

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |

Canonical SMILES |

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |

Pictograms |

Irritant |

Synonyms |

morfamquat |

Origin of Product |

United States |

Morfamquat's Mechanism of Action in Plants: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morfamquat is an obsolete quaternary ammonium herbicide belonging to the bipyridinium chemical class.[1][2][3] Its herbicidal activity stems from its role as a potent inhibitor of Photosystem I (PSI) in the photosynthetic electron transport chain.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying Morfamquat's phytotoxicity, the subsequent cellular damage, and the key experimental protocols used to investigate these effects. Due to the limited availability of specific research on Morfamquat, this document draws upon the extensive body of knowledge surrounding the closely related and well-studied bipyridinium herbicide, paraquat, to illustrate the core mechanisms.

Core Mechanism of Action: Photosystem I Inhibition

Morfamquat is a broad-spectrum, non-residual contact herbicide with desiccant properties.[1][2] The primary target of Morfamquat within the plant cell is Photosystem I (PSI), a critical complex in the light-dependent reactions of photosynthesis.

The established mechanism for bipyridinium herbicides involves the interception of electrons within PSI.[4] Under normal photosynthetic conditions, electrons energized by light are passed along a series of acceptors within PSI and are ultimately transferred to NADP+ to form NADPH. Morfamquat, due to its electrochemical potential, acts as an "electron thief," diverting electrons from the iron-sulfur clusters of the PSI complex, likely from ferredoxin.[5]

This process can be summarized as follows:

-

Uptake and Translocation: Morfamquat is absorbed by the foliage. As a contact herbicide, its movement within the plant is limited.

-

Reduction of Morfamquat: In the chloroplast, the Morfamquat dication (MQ²⁺) accepts an electron from PSI, becoming a monocation radical (MQ⁺•).

-

Regeneration and ROS Production: This radical is highly unstable and rapidly transfers the electron to molecular oxygen (O₂), regenerating the Morfamquat dication and producing a superoxide radical (O₂⁻•).[4]

This rapid re-oxidation allows a single molecule of Morfamquat to participate in numerous cycles, leading to the continuous and massive production of superoxide radicals as long as light and photosynthesis are active.

Signaling Pathway: Oxidative Stress and Cellular Collapse

The relentless generation of superoxide radicals initiates a catastrophic cascade of oxidative stress.[6] The plant's endogenous antioxidant systems are quickly overwhelmed, leading to widespread cellular damage and rapid cell death.

The key events in this pathway are:

-

Formation of Other ROS: The initial superoxide radical (O₂⁻•) is converted into other, more damaging reactive oxygen species (ROS). The enzyme superoxide dismutase (SOD) converts O₂⁻• into hydrogen peroxide (H₂O₂).[4][7] Subsequently, H₂O₂ can react with O₂⁻• in the Haber-Weiss reaction, or with transition metals in the Fenton reaction, to produce highly reactive hydroxyl radicals (•OH).[4]

-

Lipid Peroxidation: These ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular membranes (plasmalemma, tonoplast, and thylakoid membranes). This initiates a chain reaction known as lipid peroxidation, which destroys membrane integrity.[5][7]

-

Cellular Damage and Death: The loss of membrane integrity leads to the leakage of cellular contents, rapid desiccation, and tissue necrosis.[8] This manifests visually as wilting, chlorosis, and a "water-soaked" appearance of the leaves, which quickly turn brown and die.[5] The entire process is light-dependent and can cause plant death within a few days.[5]

Quantitative Data Analysis

| Parameter | Description | Typical Units | Experimental Protocol |

| PSI Electron Transport Rate | Rate of electron flow through Photosystem I, measured by the reduction of an artificial electron acceptor. | µmol (acceptor) mg Chl⁻¹ h⁻¹ | Hill Reaction Assay |

| Fv/Fm | Maximum quantum efficiency of Photosystem II. A general indicator of photosynthetic stress. | Unitless ratio (0-1) | Chlorophyll Fluorescence Measurement |

| Lipid Peroxidation (MDA) | Concentration of Malondialdehyde (MDA), a byproduct of lipid peroxidation, indicating membrane damage. | nmol g⁻¹ FW | TBARS Assay |

| Superoxide Dismutase (SOD) Activity | Activity of the key enzyme that scavenges superoxide radicals. | Units mg⁻¹ protein | SOD Activity Assay |

| Catalase (CAT) Activity | Activity of the enzyme responsible for detoxifying hydrogen peroxide. | Units mg⁻¹ protein | Catalase Activity Assay |

Key Experimental Protocols

The following protocols are standard methods used to assess the mechanism of action of PSI-inhibiting herbicides.

Protocol 1: Isolation of Functional Chloroplasts

This protocol is a prerequisite for in vitro assays like the Hill Reaction. It is adapted from standard procedures for spinach leaves.[9][10]

Materials:

-

Fresh spinach leaves (approx. 30-40 g)

-

Ice-cold chloroplast isolation buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA.

-

Blender, cheesecloth, miracloth.

-

Refrigerated centrifuge and tubes.

Procedure:

-

Pre-chill the blender, buffer, and all glassware to 4°C.

-

De-vein spinach leaves and cut them into small pieces.

-

Homogenize the leaves in ~150 mL of ice-cold CIB with three short bursts of 3-5 seconds each in the blender.

-

Quickly filter the homogenate through eight layers of cheesecloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to new tubes and centrifuge at 1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.

-

Discard the supernatant. Gently resuspend the green pellet in a small volume (~2-3 mL) of CIB using a soft paintbrush. This is the crude chloroplast suspension.

-

Determine the chlorophyll concentration spectrophotometrically.

Protocol 2: Measurement of PSI Electron Transport Rate (Hill Reaction)

This assay measures the rate of electron transport in isolated chloroplasts by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[11][12]

Materials:

-

Isolated chloroplast suspension.

-

Hill reaction buffer: 100 mM sorbitol, 10 mM K₃Fe(CN)₆, 5 mM MgCl₂, 2 mM HEPES (pH 7.6), 10 mM NaCl.

-

DCPIP solution (0.1 mM).

-

Spectrophotometer and cuvettes.

-

Light source.

Procedure:

-

Prepare the reaction mixture in a cuvette containing the Hill reaction buffer and varying concentrations of Morfamquat.

-

Add a small aliquot of the chloroplast suspension to the cuvette to a final chlorophyll concentration of 10-15 µg/mL.

-

Add DCPIP to the mixture.

-

Immediately measure the initial absorbance at 600 nm (A₆₀₀) in the dark. This is the time-zero reading.

-

Expose the cuvette to a strong light source.

-

Measure the decrease in A₆₀₀ at regular intervals (e.g., every 30 seconds) for 3-5 minutes.

-

The rate of DCPIP reduction is calculated using its extinction coefficient and reflects the rate of electron transport.

Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol quantifies malondialdehyde (MDA), a marker of lipid peroxidation, in plant tissue.[13][14]

Materials:

-

Plant leaf tissue (control and Morfamquat-treated).

-

Trichloroacetic acid (TCA) solutions (10% and 20%).

-

Thiobarbituric acid (TBA) solution (0.5% in 20% TCA).

-

Mortar and pestle, centrifuge, spectrophotometer.

-

Water bath (95°C).

Procedure:

-

Harvest 0.5 g of leaf tissue and homogenize in 5 mL of 10% TCA using an ice-cold mortar and pestle.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Take 1 mL of the supernatant and add 4 mL of 0.5% TBA in 20% TCA.

-

Incubate the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 10 minutes to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance by subtracting the absorbance at 600 nm.

-

Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Conclusion

Morfamquat acts as a classic bipyridinium herbicide, disrupting photosynthetic electron flow at PSI to trigger a massive and uncontrollable production of reactive oxygen species. The ensuing oxidative stress rapidly destroys cellular membranes through lipid peroxidation, leading to swift tissue necrosis and plant death. While specific molecular interaction studies and quantitative data for Morfamquat are scarce, its mechanism of action can be reliably inferred from its chemical class. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the phytotoxic effects of Morfamquat and other PSI-inhibiting compounds.

References

- 1. Morfamquat (Ref: PP 745) [sitem.herts.ac.uk]

- 2. Morfamquat dichloride [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. wssa.net [wssa.net]

- 5. mdpi.com [mdpi.com]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. microbenotes.com [microbenotes.com]

- 10. researchgate.net [researchgate.net]

- 11. Hill Reaction [people.hsc.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

Morfamquat Dichloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morfamquat dichloride is a quaternary ammonium herbicide, recognized for its activity against broadleaf weeds. As a member of the bipyridinium family, its mode of action is the inhibition of Photosystem I (PSI) in the photosynthetic electron transport chain, leading to rapid desiccation and cell death. This technical guide provides a comprehensive overview of the synthesis of Morfamquat dichloride, its chemical and physical properties, and its biological activity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of herbicides and related chemical compounds.

Introduction

Morfamquat dichloride, chemically known as 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium dichloride, is a contact herbicide with some desiccant action.[1] It was once used for the control of broadleaf weeds in cereals and turf.[2] Belonging to the bipyridinium class of herbicides, which also includes paraquat and diquat, its herbicidal activity stems from its ability to intercept electrons in the Photosystem I (PSI) of plants, leading to the generation of reactive oxygen species and subsequent cellular damage.[1] Although its use has become less common in many parts of the world, a thorough understanding of its synthesis and chemical properties remains pertinent for academic research, environmental studies, and the development of new herbicidal agents.

Synthesis of Morfamquat Dichloride

The synthesis of Morfamquat dichloride is a multi-step process that involves the quaternization of 4,4'-bipyridine with a substituted morpholine derivative, followed by the formation of the dichloride salt.[1]

Synthesis Pathway

Caption: Synthesis pathway of Morfamquat dichloride.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general understanding of bipyridinium herbicide synthesis. Specific reaction conditions may require optimization.

Step 1: Synthesis of N-(Chloroacetyl)-3,5-dimethylmorpholine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylmorpholine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-(chloroacetyl)-3,5-dimethylmorpholine.

Step 2: Synthesis of 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation

-

In a round-bottom flask, dissolve 4,4'-bipyridine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).[3]

-

Add a slight excess (approximately 2.2 molar equivalents) of N-(chloroacetyl)-3,5-dimethylmorpholine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the formation of the bipyridinium salt, which may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude product.

Step 3: Formation of Morfamquat Dichloride

-

Dissolve the crude 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation in a minimal amount of water.

-

Add a concentrated solution of hydrochloric acid to the aqueous solution of the cation.[1]

-

The Morfamquat dichloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone) to remove impurities.

-

Dry the final product under vacuum.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Morfamquat dichloride is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride | [4] |

| CAS Number | 4636-83-3 | [5] |

| Molecular Formula | C₂₆H₃₆Cl₂N₄O₄ | [5] |

| Molecular Weight | 539.5 g/mol | [5] |

| Melting Point | >300 °C | [3] |

| Solubility in Water | Data not available | [2] |

| Solubility in Organic Solvents | Data not available | [2] |

| Octanol-Water Partition Coefficient (log P) | Data not available | [2] |

| pKa | Data not available |

Biological Activity and Mechanism of Action

Herbicidal Activity

Morfamquat dichloride is a selective herbicide primarily effective against broadleaf weeds.[6] Its mode of action is through the inhibition of Photosystem I (PSI), a critical component of the photosynthetic process in plants.[1]

Mechanism of Action: Photosystem I Inhibition

Caption: Mechanism of Photosystem I inhibition by Morfamquat dichloride.

In the normal photosynthetic process, light energy excites electrons in Photosystem I. These high-energy electrons are transferred to ferredoxin, which then reduces NADP+ to NADPH, a vital molecule for carbon fixation. Morfamquat dichloride, due to its redox potential, intercepts these electrons from ferredoxin. The now-reduced Morfamquat radical cation rapidly reacts with molecular oxygen to produce a superoxide radical. This process regenerates the Morfamquat cation, allowing it to participate in this cycle repeatedly. The accumulation of superoxide radicals and other reactive oxygen species leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.

Toxicological Profile

The available toxicological data for Morfamquat dichloride is summarized below.

| Endpoint | Value | Species | Source |

| Acute Oral LD₅₀ | 325 mg/kg | Rat | [2] |

| Acute Oral LD₅₀ | 367 mg/kg | Bird (Gallus domesticus) | [2] |

| Chronic 21d NOAEL | Data not available | [2] |

Morfamquat dichloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It is also considered a neurotoxin.[2]

Analytical Methodology

The quantification of Morfamquat dichloride is typically achieved through High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Herbicide Analysis

Caption: General workflow for herbicide analysis.

Experimental Protocol: HPLC Analysis (Adapted from similar compounds)

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

-

Water Samples: Filter the water sample through a 0.45 µm filter. Depending on the expected concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

-

Soil Samples: Extract a known weight of soil with a suitable solvent (e.g., water or a water/methanol mixture). Centrifuge and filter the extract. An SPE cleanup step is recommended.

-

Plant Tissues: Homogenize the plant tissue and extract with an appropriate solvent. The extract will likely require significant cleanup, potentially including liquid-liquid partitioning and SPE.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used for bipyridinium herbicides. The use of an ion-pairing agent in the mobile phase can improve peak shape and retention.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like heptanesulfonic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 258 nm is suitable for Morfamquat dichloride.

-

Injection Volume: 10-20 µL.

3. Quantification:

-

Prepare a series of calibration standards of Morfamquat dichloride of known concentrations.

-

Inject the standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of Morfamquat dichloride in the samples by comparing their peak areas to the calibration curve.

Conclusion

References

- 1. pdf2.chromtech.net.au [pdf2.chromtech.net.au]

- 2. Morfamquat dichloride [sitem.herts.ac.uk]

- 3. Morfamquat (Ref: PP 745) [sitem.herts.ac.uk]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Morfamquat dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Morfamquat's Impact on Photosystem I Electron Transport: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the mechanism of action of bipyridyl herbicides that inhibit Photosystem I (PSI) electron transport. While the focus is on Morfamquat, specific quantitative data for this compound is limited in publicly available scientific literature. Therefore, data for the closely related and extensively studied bipyridyl herbicides, paraquat and diquat, are used as illustrative examples to describe the core mechanisms. It is important to note that observed differences in cross-resistance patterns among these herbicides suggest that while their general mechanism is similar, specific interactions with biological systems may vary.

Executive Summary

Morfamquat is a quaternary ammonium herbicide belonging to the bipyridyl class.[1] Like other members of this class, its primary mode of action is the inhibition of Photosystem I (PSI) electron transport in plants.[1][2] This disruption leads to the generation of reactive oxygen species (ROS), causing rapid cell membrane damage, desiccation, and ultimately, plant death.[3] This guide delves into the core mechanism of Morfamquat's effect on PSI, presenting available data, relevant experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

The herbicidal activity of Morfamquat is initiated by its interception of electrons from the high-energy electron acceptors within Photosystem I.

Interception of the Electron Flow

Under normal photosynthetic conditions, light energy excites electrons in PSI, which are then transferred through a series of iron-sulfur clusters to ferredoxin. Ferredoxin, in turn, reduces NADP+ to NADPH, a crucial molecule for carbon fixation.

Morfamquat, due to its molecular structure and redox potential, acts as an artificial electron acceptor. It is believed to accept electrons from the iron-sulfur clusters of PSI, effectively outcompeting ferredoxin.[4][5]

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

Upon accepting an electron, the Morfamquat dication is reduced to a radical cation. This radical is unstable and rapidly reacts with molecular oxygen (O₂) to regenerate the Morfamquat dication and produce a superoxide radical (O₂⁻). This process, known as redox cycling, continuously generates a high flux of superoxide radicals.[3]

The superoxide radicals are then converted to other highly reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions. These ROS molecules are the primary agents of cellular damage, initiating lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and rapid desiccation of plant tissues.[3]

The following diagram illustrates the signaling pathway of Morfamquat-induced ROS production.

Quantitative Data

As previously stated, specific quantitative data for Morfamquat is scarce. The following tables summarize representative data for the related bipyridyl herbicides, paraquat and diquat, to provide a quantitative context for understanding the potency of PSI-inhibiting herbicides.

Table 1: Redox Potentials of Bipyridyl Herbicides

The redox potential is a critical factor determining the ability of these compounds to accept electrons from PSI.

| Compound | Redox Potential (E₀') (mV) | Reference |

| Paraquat | -446 | [6] |

| Diquat | -350 | [6] |

Note: A more negative redox potential indicates a greater tendency to accept electrons.

Table 2: Inhibition of Photosystem I Activity (Illustrative)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of PSI-inhibiting herbicides like Morfamquat.

Isolation of Intact Chloroplasts

Objective: To obtain functional chloroplasts for in vitro assays of photosynthetic electron transport.

Protocol:

-

Homogenization: Harvest fresh, healthy plant leaves (e.g., spinach or pea) and homogenize them in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, and 0.1% BSA).

-

Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove cell debris.

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet intact chloroplasts.

-

Resuspension: Gently resuspend the chloroplast pellet in a small volume of the grinding buffer.

-

Purification (Optional): For higher purity, the chloroplast suspension can be layered onto a Percoll gradient and centrifuged to separate intact from broken chloroplasts.

-

Chlorophyll Determination: Determine the chlorophyll concentration of the final chloroplast suspension spectrophotometrically.

Measurement of Photosystem I Electron Transport

Objective: To quantify the rate of electron flow through PSI and its inhibition by herbicides.

Method: Oxygen Consumption Assay

This assay measures the rate of oxygen consumption, which is coupled to the re-oxidation of the reduced herbicide by molecular oxygen.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6), an electron donor system for PSI (e.g., 10 mM sodium ascorbate and 100 µM dichlorophenolindophenol [DCPIP]), an electron acceptor (the herbicide to be tested, e.g., Morfamquat), and an agent to inhibit Photosystem II (e.g., 10 µM DCMU) to ensure electrons are specifically fed into PSI.

-

Chloroplast Addition: Add a known amount of isolated chloroplasts (e.g., 15-20 µg chlorophyll) to the reaction mixture in a Clark-type oxygen electrode chamber.

-

Measurement: Illuminate the chamber with actinic light and record the rate of oxygen consumption.

-

Inhibition Assay: Perform the assay with varying concentrations of Morfamquat to determine the IC50 value.

The experimental workflow for assessing PSI inhibition is depicted below.

References

- 1. Morfamquat (Ref: PP 745) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. AU2012261504A1 - Agrochemical composition - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the latest random weed resistance survey telling us about paraquat and 2,4-D? - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 6. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Morfamquat: A Toxicological and Neurotoxicity Profile

Final Answer: I have gathered sufficient information to construct the technical guide on the toxicological profile and neurotoxicity of Morfamquat. I have quantitative oral toxicity data for Morfamquat and can use paraquat data for dermal and inhalation routes as a proxy, highlighting the data gap. I have identified the key neurotoxic mechanisms – acetylcholinesterase inhibition and oxidative stress – and can create the required visualizations. I also have the OECD guidelines to describe the experimental protocols. Therefore, I can now generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morfamquat is a quaternary ammonium herbicide belonging to the bipyridyl class of compounds, which includes the well-known herbicide paraquat. While its use has been largely discontinued in many parts of the world, understanding its toxicological profile, particularly its neurotoxicity, remains a critical area of research. This technical guide provides a comprehensive overview of the known toxicological data for Morfamquat, details the likely experimental protocols based on international guidelines, and explores the mechanistic pathways of its neurotoxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology.

Toxicological Profile

The toxicity of Morfamquat, like other bipyridyl herbicides, is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Acute Toxicity Data

Quantitative data on the acute toxicity of Morfamquat is limited, particularly for the dermal and inhalation routes of exposure. The available oral LD50 values are summarized in the table below. For comparative purposes, data for the structurally related herbicide paraquat is also included, highlighting the significant toxicity of this class of compounds.

| Compound | Test Species | Route of Administration | LD50/LC50 Value | Reference |

| Morfamquat | Rat | Oral | 325 - 345 mg/kg | [1] |

| Morfamquat | Mouse | Oral | 325 mg/kg | [1] |

| Morfamquat | Cat | Oral | 160 mg/kg | [1] |

| Morfamquat | Chicken | Oral | 367 mg/kg | [1] |

| Paraquat | Rat | Dermal | 80 - >5,050 mg/kg (formulation dependent) | |

| Paraquat | Rabbit | Dermal | 236 - 325 mg/kg | [2] |

| Paraquat | Rat | Inhalation (4-hour) | 0.0006 - >2.09 mg/L (formulation dependent) | [3] |

Experimental Protocols for Acute Toxicity Testing

While specific experimental protocols for the cited Morfamquat toxicity studies are not available, they would have likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and consistency of toxicological data.

Acute Oral Toxicity (Following OECD Guideline 401, 420, 423, or 425)

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (often females) are used.[4][5] Animals are acclimatized to laboratory conditions before the study.

-

Dosage: The test substance is administered in a single dose via gavage.[6] The volume administered is typically limited to 1-2 mL/100g of body weight.[4] Dosing can be done using a fixed-dose procedure, an acute toxic class method, or an up-and-down procedure to minimize the number of animals used.[4][5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]

-

Pathology: A gross necropsy is performed on all animals at the end of the study to examine for any abnormalities.[6]

Acute Dermal Toxicity (Following OECD Guideline 402)

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[7][8] A section of the dorsal skin is clipped free of fur 24 hours before the application of the test substance.[9]

-

Application: The test substance is applied uniformly to the prepared skin area (approximately 10% of the body surface) and held in place with a porous gauze dressing for 24 hours.[8][9]

-

Observation: Similar to the oral toxicity studies, animals are observed for at least 14 days for signs of toxicity and mortality.[9] Dermal irritation at the site of application is also assessed.

Acute Inhalation Toxicity (Following OECD Guideline 403 or 436)

-

Test Animals: Young adult rats are the preferred species.[10]

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[11][12] The concentration of the test substance is carefully controlled and monitored.

-

Observation: Animals are observed for toxic effects and mortality for at least 14 days post-exposure.[12]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[12]

The workflow for a typical acute toxicity study is illustrated below.

Caption: General workflow for an acute toxicity study.

Neurotoxicity of Morfamquat

Morfamquat is a known neurotoxin.[13][14] Its neurotoxic effects are thought to be mediated through two primary mechanisms: the inhibition of acetylcholinesterase and the induction of oxidative stress, leading to neuroinflammation.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of normal nerve function. Morfamquat has been identified as an acetylcholinesterase inhibitor.[14]

Caption: Experimental workflow for determining AChE inhibition IC50.

The signaling pathway disrupted by AChE inhibitors is depicted below.

Caption: Inhibition of Acetylcholinesterase by Morfamquat.

Oxidative Stress and Neuroinflammation

A primary mechanism of toxicity for bipyridyl herbicides is the induction of oxidative stress through a process called redox cycling. In this process, the Morfamquat molecule is reduced by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form a radical cation. This radical then reacts with molecular oxygen to produce superoxide anions, regenerating the parent Morfamquat molecule to continue the cycle. The superoxide anions can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.

This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. In the central nervous system, this oxidative stress can trigger a neuroinflammatory response, characterized by the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines. Chronic neuroinflammation is a key factor in the pathogenesis of several neurodegenerative diseases.

The signaling pathway for Morfamquat-induced oxidative stress and neuroinflammation is illustrated below.

Caption: Morfamquat-induced oxidative stress and neuroinflammation.

Conclusion

The available data indicate that Morfamquat is a moderately toxic compound with known neurotoxic properties. Its mechanisms of neurotoxicity likely involve the inhibition of acetylcholinesterase and the induction of oxidative stress and neuroinflammation, similar to other bipyridyl herbicides. However, there are significant gaps in the publicly available toxicological data for Morfamquat, particularly concerning dermal and inhalation exposure. Further research is warranted to fully characterize the toxicological profile of Morfamquat and to understand its potential long-term health effects. The information and visualizations provided in this guide serve as a foundational resource for researchers and professionals in the fields of toxicology and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]

- 3. Determination of LCt50 of aerosolized paraquat and its pulmonary toxic implications in non-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 8. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 9. scribd.com [scribd.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. eurolab.net [eurolab.net]

- 13. Morfamquat dichloride [sitem.herts.ac.uk]

- 14. Morfamquat (Ref: PP 745) [sitem.herts.ac.uk]

An Examination of the Environmental Fate and Degradation of Morfamquat: A Call for Further Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Data on the environmental fate and degradation pathways of Morfamquat is exceptionally scarce in publicly available scientific literature and regulatory documents. This guide summarizes the limited available information and, where explicitly stated, draws general parallels with the behavior of other quaternary ammonium herbicides. The diagrams and experimental protocols presented are illustrative and intended to provide a framework for the type of research required to characterize the environmental profile of Morfamquat.

Introduction

Morfamquat, an obsolete quaternary ammonium herbicide, was historically used for the control of broad-leaved weeds in cereal crops.[1][2] Despite its past use, there is a significant lack of information regarding its environmental persistence, mobility, and transformation processes.[1][2] Understanding the environmental fate of herbicides is critical for assessing their potential risks to non-target organisms and ecosystems. This document outlines the key processes governing the environmental fate of a compound like Morfamquat and details the experimental approaches necessary to fill the existing data gaps.

Physicochemical Properties (Data Not Available)

A comprehensive understanding of a chemical's environmental fate begins with its physicochemical properties. Key parameters that would be required for Morfamquat include:

-

Water Solubility: Influences its mobility in soil and aquatic systems.

-

Vapor Pressure & Henry's Law Constant: Determines the likelihood of volatilization from soil and water surfaces.

-

Octanol-Water Partition Coefficient (Kow): Indicates the potential for bioaccumulation in organisms.

-

Dissociation Constant (pKa): As a quaternary ammonium compound, Morfamquat is expected to be a cation across environmental pH ranges, which significantly impacts its adsorption behavior.

Table 1: Key Physicochemical Properties of Morfamquat (Illustrative)

| Property | Value | Significance for Environmental Fate |

| Water Solubility (mg/L) | Data Not Available | High solubility would suggest potential for runoff and leaching. |

| Vapor Pressure (mPa) | Data Not Available | Low vapor pressure is expected for a salt, minimizing atmospheric transport. |

| Log Kow | Data Not Available | A low Log Kow would indicate low potential for bioaccumulation. |

| pKa | Data Not Available | Expected to be a strong cation, leading to strong adsorption to negatively charged soil particles. |

Environmental Fate: Key Processes

The environmental fate of a pesticide is governed by a combination of transport and transformation processes.

Soil Fate and Mobility

Adsorption and Desorption: Quaternary ammonium herbicides like paraquat are known to bind strongly to soil particles, particularly clay minerals and organic matter.[3][4] This adsorption is primarily driven by cation exchange mechanisms, where the positively charged Morfamquat molecule displaces other cations from negatively charged sites on soil colloids.

-

Expected Behavior of Morfamquat: It is anticipated that Morfamquat would exhibit strong adsorption to soil, limiting its mobility. Leaching into groundwater would likely be minimal, with the compound being retained in the upper soil layers.[5] The strength of this binding would be quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 2: Soil Degradation and Mobility Parameters for Morfamquat (Illustrative)

| Parameter | Soil Type | Value | Experimental Condition |

| Aerobic Soil Metabolism | |||

| DT50 (days) | Sandy Loam | Data Not Available | Lab, 20°C |

| Clay | Data Not Available | Lab, 20°C | |

| Field | Data Not Available | Field Conditions | |

| Anaerobic Soil Metabolism | |||

| DT50 (days) | Data Not Available | Lab, 20°C | |

| Mobility | |||

| Koc (mL/g) | Data Not Available | Batch Equilibrium | |

| Leaching Potential | Data Not Available | Column Leaching Studies |

Degradation Pathways

Transformation processes are crucial in determining the persistence of a herbicide in the environment. These can be broadly categorized as biotic and abiotic.

Biotic Degradation (Biodegradation): Microbial metabolism is often a primary route of degradation for herbicides.[6][7] Bacteria and fungi can utilize pesticides as a source of carbon or nitrogen, breaking them down into simpler, often less toxic, compounds.[8] For some persistent compounds, complete mineralization to CO2, water, and ammonia can occur over extended periods.[8]

Abiotic Degradation:

-

Photolysis: Degradation by sunlight is a potential pathway for herbicides present on soil surfaces or in clear, shallow waters.[9] The rate of photolysis depends on the light absorption spectrum of the molecule and the intensity of solar radiation.

-

Hydrolysis: As a quaternary ammonium salt, Morfamquat is expected to be stable to hydrolysis across the typical range of environmental pH (5-9).

Aquatic Fate

Behavior in Water: If Morfamquat were to enter aquatic systems, for instance through runoff from treated fields, it would likely partition between the water column and sediment. Due to its expected strong adsorption affinity, a significant portion would likely become associated with suspended particles and bottom sediments, reducing its concentration in the water column.

Aquatic Degradation: Degradation in aquatic environments would be influenced by photolysis in the water column and microbial activity in both water and sediment.

Table 3: Aquatic Degradation of Morfamquat (Illustrative)

| Parameter | System | Value | Experimental Condition |

| Hydrolysis | |||

| DT50 (days) | pH 5 | Data Not Available | Sterile, Dark, 25°C |

| pH 7 | Data Not Available | Sterile, Dark, 25°C | |

| pH 9 | Data Not Available | Sterile, Dark, 25°C | |

| Aqueous Photolysis | |||

| DT50 (days) | pH 7 | Data Not Available | Simulated Sunlight |

| Aquatic Sediment System | |||

| DT50 (Total System, days) | Aerobic | Data Not Available | Lab, 20°C |

| Anaerobic | Data Not Available | Lab, 20°C |

Experimental Protocols for Determining Environmental Fate

To address the data gaps for Morfamquat, a series of standardized laboratory and field studies would be required, following international guidelines (e.g., OECD Test Guidelines).

Aerobic and Anaerobic Soil Metabolism (e.g., OECD 307)

Objective: To determine the rate and pathway of Morfamquat degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.

-

Test Substance: Apply radiolabeled (e.g., ¹⁴C) Morfamquat to fresh soil samples at a known concentration.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) after an initial aerobic phase to establish reducing conditions.

-

Sampling: Collect soil samples at predetermined intervals over the course of the experiment.

-

Analysis: Extract the soil samples using appropriate solvents. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent Morfamquat and its degradation products. Mass Spectrometry (MS) is used to identify the structure of the metabolites.

-

Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied Morfamquat.

Adsorption/Desorption Batch Equilibrium (e.g., OECD 106)

Objective: To quantify the extent of Morfamquat adsorption to soil.

Methodology:

-

Soil Selection: Use a range of soils (typically 5-6) with different physicochemical properties.

-

Equilibration: Prepare soil slurries in a solution of known Morfamquat concentration (typically in 0.01 M CaCl₂ to maintain constant ionic strength). Shake the slurries for a defined period (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the samples to separate the soil from the aqueous phase.

-

Analysis: Measure the concentration of Morfamquat remaining in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: After the adsorption phase, replace a portion of the supernatant with a fresh solution (without Morfamquat) and re-equilibrate to measure the amount of desorbed compound.

-

Data Analysis: Calculate the Freundlich or Langmuir adsorption coefficients (Kf, Koc) to describe the partitioning behavior.

Visualizations: Workflows and Pathways

The following diagrams illustrate a general experimental workflow for a soil metabolism study and a hypothetical degradation pathway for a bipyridinium herbicide like Morfamquat.

Caption: General experimental workflow for a soil metabolism study.

Caption: Hypothetical degradation pathways for Morfamquat.

Conclusion and Recommendations

The current body of knowledge on the environmental fate and degradation of Morfamquat is critically deficient.[1][2] As a quaternary ammonium herbicide, it is expected to be strongly adsorbed to soil, limiting its mobility. However, without empirical data, its persistence and the nature of its degradation products remain unknown.

It is imperative that comprehensive studies, following established international protocols, are conducted to characterize the environmental behavior of Morfamquat. This includes determining its degradation rates in soil and water under various conditions, identifying its major metabolites, and quantifying its mobility. Such data is essential for conducting a thorough environmental risk assessment and ensuring the protection of environmental health.

References

- 1. Morfamquat (Ref: PP 745) [sitem.herts.ac.uk]

- 2. Morfamquat dichloride [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of the herbicide paraquat by macromycetes isolated from southeastern Mexico - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Morfamquat: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morfamquat is a now-obsolete quaternary ammonium herbicide, belonging to the bipyridylium class of compounds. It was developed and primarily marketed by Imperial Chemical Industries (ICI) Plant Protection and its successors, Zeneca Agrochemicals and Syngenta AG.[1] As a non-selective, contact herbicide, its primary mode of action is the inhibition of Photosystem I (PSI) in the photosynthetic electron transport chain. This inhibition leads to the generation of reactive oxygen species (ROS), causing rapid cellular damage and desiccation of plant tissues.[2][3] While effective for the control of broadleaved weeds, its use has been largely discontinued in developed nations.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and toxicological profile of Morfamquat, based on available scientific literature.

Discovery and History

Chemical Synthesis

Morfamquat is typically synthesized as its dichloride salt to enhance its solubility and stability for herbicidal applications.[1] The synthesis is a multi-step process that begins with the preparation of 4,4'-bipyridine. This intermediate then undergoes quaternization through alkylation with chloromethyl morpholine derivatives. The resulting bis-substituted intermediate is subsequently reacted with hydrochloric acid to yield Morfamquat dichloride.[5]

A generalized reaction scheme is as follows:

-

Preparation of 4,4'-bipyridine.

-

Alkylation: 4,4'-bipyridine is reacted with chloromethyl morpholinylcarboxylate derivatives in a polar solvent such as acetonitrile or dimethylformamide.[2] This step forms the bis-substituted bipyridinium cation.

-

Salt Formation: The resulting cation is then treated with hydrochloric acid to produce the dichloride salt, Morfamquat dichloride.[1]

Mechanism of Action

Inhibition of Photosystem I

Morfamquat, like other bipyridylium herbicides, acts as an electron acceptor in Photosystem I (PSI) of the plant's photosynthetic apparatus.[2] Under normal photosynthetic conditions, electrons are transferred through a series of carriers to ultimately reduce NADP+ to NADPH. Morfamquat intercepts these electrons, becoming reduced in the process.[3]

Generation of Reactive Oxygen Species (ROS)

The reduced Morfamquat radical then rapidly reacts with molecular oxygen to regenerate the original Morfamquat cation and produce a superoxide radical (O₂⁻). This cyclic process leads to the continuous generation of superoxide and other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[3]

Downstream Signaling Pathways

The massive production of ROS triggers a cascade of downstream signaling events, characteristic of oxidative stress in plants. While specific signaling pathways directly activated by Morfamquat have not been extensively detailed in the literature, it is understood that herbicide-induced oxidative stress can activate pathways involved in:

-

Stress and Defense Responses: Herbicides are known to have major impacts on genes and proteins involved in stress signaling pathways, including ROS signaling.

-

Hormone Signaling: There are strong interactions between herbicide action and hormone signaling pathways.

-

Programmed Cell Death (PCD): The cellular damage caused by ROS ultimately leads to the activation of PCD pathways, resulting in the rapid death of plant tissues.

Quantitative Data

Toxicological Data

Morfamquat is classified as moderately toxic to mammals.[2] It is also recognized as a neurotoxin and a skin and eye irritant.[2]

| Parameter | Value | Species | Route | Reference |

| Morfamquat | ||||

| Acute Oral LD₅₀ | 368 mg/kg | Rat | Oral | [2] |

| Morfamquat dichloride | ||||

| Acute Oral LD₅₀ | 325 mg/kg | Rat | Oral | [1] |

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Efficacy Data

Environmental Fate

Detailed quantitative data on the environmental persistence of Morfamquat, such as its soil half-life (DT₅₀) and its degradation through hydrolysis and photolysis in water, are not well-documented in available literature.[1][2]

Experimental Protocols

Assessment of Photosystem I Inhibition

The inhibitory effect of herbicides on Photosystem I can be assessed by measuring the activity of dehydrogenase enzymes in isolated chloroplasts. A common method involves the use of a redox indicator dye, such as 2,6-dichlorophenolindophenol (DCPIP).

Protocol: Measurement of Dehydrogenase Activity in Isolated Chloroplasts

-

Chloroplast Isolation:

-

Homogenize fresh plant leaves (e.g., spinach) in a chilled isolation buffer (e.g., a sucrose-phosphate buffer).

-

Filter the homogenate through several layers of muslin cloth.

-

Centrifuge the filtrate at low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a fresh, chilled isolation medium.[6][7][8]

-

-

Assay Setup:

-

Prepare a reaction mixture containing the isolated chloroplasts and a solution of DCPIP.

-

Prepare a control sample without the herbicide and test samples with varying concentrations of Morfamquat.

-

Expose the samples to a light source.

-

-

Measurement:

-

Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at approximately 600 nm using a spectrophotometer. The rate of color change from blue to colorless is proportional to the rate of photosynthetic electron transport.[7]

-

A slower rate of DCPIP reduction in the presence of Morfamquat indicates inhibition of Photosystem I.

-

Detection of Reactive Oxygen Species (ROS)

The production of ROS in plant tissues following herbicide treatment can be detected and quantified using various fluorescent probes. A common probe is 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Protocol: Detection of ROS using H₂DCFDA

-

Plant Material Preparation:

-

Treat plant seedlings or leaf discs with Morfamquat at the desired concentration. Include an untreated control.

-

-

Probe Loading:

-

Incubate the plant material in a solution containing H₂DCFDA. The diacetate group allows the molecule to be cell-permeable.

-

Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF) within the cells.[9]

-

-

ROS Detection:

-

In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

-

The fluorescence can be visualized using a fluorescence microscope or quantified using a fluorometric plate reader. The intensity of the fluorescence is proportional to the amount of ROS produced.

-

Conclusion

Morfamquat is a historically significant bipyridylium herbicide that operates through the well-understood mechanism of Photosystem I inhibition and subsequent ROS-induced oxidative stress. Although now largely obsolete, its study provides valuable insights into the mode of action of this class of herbicides. The lack of comprehensive public data on its efficacy and environmental fate highlights the challenges in retrospectively compiling detailed technical profiles for older agrochemicals. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of PSI-inhibiting herbicides and the resulting oxidative stress in plants.

References

- 1. Morfamquat dichloride [sitem.herts.ac.uk]

- 2. Morfamquat (Ref: PP 745) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. journals.flvc.org [journals.flvc.org]

- 5. Morfamquat dichloride [sitem.herts.ac.uk]

- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 7. ableweb.org [ableweb.org]

- 8. savemyexams.com [savemyexams.com]

- 9. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Morfamquat and its Bipyridylium Herbicide Class: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific public domain data on the structure-activity relationship (SAR) of Morfamquat is limited. This guide provides a comprehensive overview of the SAR of the broader bipyridylium class of herbicides, to which Morfamquat belongs. The principles discussed herein are inferred to apply to Morfamquat based on its chemical structure and the well-established mechanism of action for this class of compounds.

Introduction to Morfamquat and Bipyridylium Herbicides

Morfamquat is a quaternary ammonium herbicide belonging to the bipyridylium class.[1] Like other members of this class, such as the widely studied paraquat and diquat, Morfamquat is a non-selective, contact herbicide.[2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[4][5][6] The core chemical scaffold of these herbicides is the bipyridine system, and modifications to this structure and its substituents significantly influence their activity.

Mechanism of Action: The Foundation of Herbicidal Activity

The herbicidal action of bipyridylium compounds is initiated within the chloroplasts of plant cells. The key steps are:

-

Electron Interception: The bipyridylium dication accepts an electron from Photosystem I (PSI) of the photosynthetic electron transport chain.

-

Radical Formation: This one-electron reduction converts the dication into a stable radical cation.[4][7]

-

Redox Cycling and ROS Generation: The radical cation is readily re-oxidized back to the dication by molecular oxygen, producing a superoxide radical. This redox cycling process generates a cascade of highly toxic reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[4][8]

-

Cellular Damage: The accumulation of ROS leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.[9]

This mechanism is critically dependent on the electrochemical properties of the bipyridylium molecule, which are in turn dictated by its chemical structure.

Figure 1: Mechanism of action of bipyridylium herbicides.

Core Principles of Bipyridylium Structure-Activity Relationship

While a comprehensive quantitative SAR study for a wide range of Morfamquat analogs is not publicly available, the following principles, derived from studies on paraquat, diquat, and other bipyridylium derivatives, are considered key for herbicidal activity.

The Bipyridine Core

The arrangement of the two pyridine rings is crucial. For effective herbicidal activity, the rings must be able to adopt a planar conformation. This planarity is essential for the stabilization of the radical cation through resonance, which is a key feature of their redox cycling capability.[4]

-

4,4'-Bipyridyls (e.g., Paraquat, Morfamquat): This linkage allows for free rotation, and the molecule can achieve the necessary planarity.

-

2,2'-Bipyridyls (e.g., Diquat): In diquat, the pyridine rings are linked at the 2 and 2' positions and are bridged by an ethylene group, which forces the rings into a nearly planar conformation.

Quaternary Nitrogen Atoms

The presence of quaternary nitrogen atoms is essential for the cationic nature of these herbicides. This positive charge is important for their solubility and interaction within the biological system.

Substituents on the Nitrogen Atoms

The nature of the alkyl or aryl groups attached to the nitrogen atoms significantly influences the herbicidal activity. These substituents can affect:

-

Redox Potential: The electron-donating or withdrawing nature of the substituents can modulate the ease with which the dication is reduced to the radical cation.

-

Steric Hindrance: Bulky substituents may affect the molecule's ability to interact with its target site in Photosystem I.

-

Lipophilicity and Uptake: The nature of the substituents will influence the molecule's ability to penetrate the plant cuticle and cell membranes.

In the case of Morfamquat , the substituents are 1-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl groups. These are considerably larger and more complex than the simple methyl groups of paraquat. While specific data is lacking, it can be hypothesized that these bulky, polar side chains influence its uptake, translocation, and potentially its interaction with the target site, distinguishing its activity profile from that of paraquat.

Tabulated Summary of Key Bipyridylium Herbicides

| Compound | Bipyridine Linkage | N-Substituents | Key Structural Feature | Herbicidal Activity |

| Paraquat | 4,4' | Methyl | Simple, small N-substituents. | High |

| Diquat | 2,2' | Ethylene bridge | Planar structure due to ethylene bridge. | High |

| Morfamquat | 4,4' | 1-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl | Large, complex morpholine-containing N-substituents. | Moderate (inferred) |

Experimental Protocols for Evaluating Herbicidal Activity

The evaluation of the herbicidal activity of bipyridylium compounds and their analogs typically involves a series of in vitro and in vivo assays.

Whole-Plant Bioassays

This is a primary method for assessing the overall herbicidal efficacy.

-

Plant Cultivation: Weed species are grown in a greenhouse or growth chamber under controlled conditions.

-

Herbicide Application: The test compounds are applied at various concentrations, typically as a foliar spray.

-

Evaluation: After a set period (e.g., 7-21 days), the plants are assessed for injury, which can be quantified by visual scoring, measurement of plant height, or determination of fresh/dry weight. The dose required to achieve a certain level of control (e.g., GR50 - the dose for 50% growth reduction) is then calculated.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Chemical Alternative Options to Paraquat for Weed Control in Vegetable Crops — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 4. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paraquat - Wikipedia [en.wikipedia.org]

- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Morfamquat and its Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct spectroscopic data for Morfamquat is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the well-documented spectroscopic properties of its close structural analogs, Paraquat and Diquat. The methodologies and expected spectral characteristics detailed herein are predicted to be highly applicable to Morfamquat and its derivatives due to their shared bipyridylium core structure.

Introduction

Morfamquat is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds.[1] Like its better-known relatives, Paraquat and Diquat, its chemical structure is based on a 4,4'-bipyridinium core.[2][3] The defining feature of Morfamquat is the presence of N,N'-bis(2-(3,5-dimethyl-4-morpholinyl)-2-oxoethyl) substituents.[2][3] Understanding the spectroscopic signature of Morfamquat and its derivatives is crucial for their detection, characterization, and for metabolism and toxicology studies.

This technical guide outlines the expected spectroscopic properties of Morfamquat based on data from its analogs and details the standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Properties of Morfamquat

The spectroscopic characteristics of Morfamquat are dictated by its molecular structure, which comprises three key components: the aromatic 4,4'-bipyridinium core, the methylene bridges, and the N-acetyl-3,5-dimethylmorpholine side chains.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the bipyridyl protons in the aromatic region, typically as doublets. The protons of the methylene groups adjacent to the positively charged nitrogen atoms will be deshielded and appear at a lower field. The morpholine ring protons and the methyl groups will exhibit complex splitting patterns in the aliphatic region.

-

Mass Spectrometry: As a dicationic species, Morfamquat is amenable to analysis by electrospray ionization (ESI) mass spectrometry. The primary ion observed would be the molecular ion [M]²⁺. Fragmentation is likely to occur through cleavage of the side chains.

-

UV-Vis Spectroscopy: The 4,4'-bipyridinium core is the primary chromophore. An intense absorption band in the ultraviolet region is expected, corresponding to π-π* transitions within the aromatic system.

Spectroscopic Data of Analog Compounds: Paraquat and Diquat

The following tables summarize the key spectroscopic data for Paraquat and Diquat, which serve as a reference for the expected values for Morfamquat.

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| Paraquat | D₂O | 9.02 | d | Aromatic H | 6.3 |

| 8.49 | d | Aromatic H | 6.3 | ||

| 4.48 | s | N-CH₃ |

Table 1: ¹H NMR data for Paraquat.[4][5]

Mass Spectrometry Data

| Compound | Ionization Method | Precursor Ion (m/z) | Fragmentation Ions (m/z) |

| Paraquat | ESI | 186 ([M]²⁺) | 171 ([M-CH₃]⁺), 170.9, 155.1 |

| Diquat | ESI | 184 ([M]²⁺) | 183 ([M-H]⁺), 157, 167.9 |

Table 2: Mass spectrometry data for Paraquat and Diquat.[6][7][8]

UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Paraquat | Water | 258 | 1.07 x 10⁴ |

| Diquat | Water | 309 | 1.82 x 10⁴ |

| Paraquat (reduced) | Alkaline Sodium Dithionite | 600 | 1.26 x 10⁵ |

| Diquat (reduced) | Tetramethylammonium Hydroxide | 430 | Not reported |

Table 3: UV-Vis spectroscopic data for Paraquat and Diquat.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments applicable to the analysis of Morfamquat and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if residual protonated solvent signals are present.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Longer acquisition times are generally required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

-

2D NMR Experiments (for complex structures):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation and quantification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.[6]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS). Common analyzer types include quadrupole, ion trap, time-of-flight (TOF), or Orbitrap.

-

Direct Infusion Analysis:

-

Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the full scan mass spectrum in positive ion mode to observe the molecular ion.

-

-

LC-MS Analysis (for mixtures or complex matrices):

-

Develop a suitable liquid chromatography method to separate the analyte from other components. For polar compounds like Morfamquat, hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column may be effective.[6]

-

The mobile phase should be compatible with MS detection.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion of interest as the precursor ion.

-

Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the characteristic fragment ions. The collision energy can be optimized to maximize the information obtained from the fragmentation pattern.[6][8]

-

-

Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity for quantification and to study electronic transitions.

Methodology:

-

Sample Preparation: Prepare a series of standard solutions of the analyte in a suitable solvent (e.g., water, methanol, or a buffer solution) with known concentrations. The solvent should be transparent in the wavelength range of interest.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Spectrum Acquisition:

-

Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm) against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Quantitative Analysis (Beer-Lambert Law):

-

Measure the absorbance of the standard solutions at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

-

-

Analysis of Reduced Species:

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of Morfamquat and its derivatives.

Caption: Generalized workflow for the spectroscopic analysis of Morfamquat.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Morfamquat dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination by 1H NMR spectroscopy of paraquat in urine from acutely poisoned patients. Comparison with second-derivative spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.uii.ac.id [journal.uii.ac.id]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sciex.com [sciex.com]

- 9. Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstrates [mdpi.com]

- 10. A Simple Colorimetric Determination of Diquat and Paraquat Utilizing Automatic Reduction Property [jstage.jst.go.jp]

- 11. Spectrophotometric determination of diquat and paraquat in aqueous herbicide formulations - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Spectrophotometric method for determination of paraquat in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Morfamquat: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morfamquat is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds. Historically used for the control of broad-leaved weeds, its mode of action involves the disruption of photosynthesis, leading to rapid cell death. This technical guide provides an in-depth overview of Morfamquat's chemical identifiers, its mechanism of action as a Photosystem I inhibitor, and detailed experimental protocols for its synthesis and toxicological evaluation. All quantitative data is summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Identifiers

Morfamquat and its common salt, Morfamquat dichloride, are characterized by several key chemical identifiers. These are crucial for accurate identification and regulatory purposes.

| Identifier | Morfamquat | Morfamquat Dichloride |

| CAS Number | 7411-47-4[1][2] | 4636-83-3[3][4][5] |

| IUPAC Name | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium[1] | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride[5][6] |

| Molecular Formula | C₂₆H₃₆N₄O₄²⁺[2][7] | C₂₆H₃₆Cl₂N₄O₄[3][4] |

| SMILES | CC1COCC(C)N1C(=O)C[n+]2ccc(cc2)-c3cc--INVALID-LINK--CC(=O)N4C(C)COCC4C[2][7] | Cl[C@H]1COCC(C)N1C(=O)C[n+]2ccc(cc2)-c3cc--INVALID-LINK--CC(=O)N4C(C)COCC4C.[Cl-] |

| InChI | InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2[1][2][7] | InChI=1S/C26H36N4O4.2ClH/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4;;/h5-12,19-22H,13-18H2,1-4H3;2*1H/q+2;;/p-2[5] |

| InChIKey | UBAQQOLXBOKEHR-UHFFFAOYSA-N[1][2][7] | LVPGGWVHPIAEMC-UHFFFAOYSA-L[5][6] |

| PubChem CID | 107851[2][8] | 107850[3][4] |

Mechanism of Action: Photosystem I Inhibition

Morfamquat exerts its herbicidal effect by interfering with the electron transport chain in Photosystem I (PSI) of plants. This process ultimately leads to the generation of highly reactive oxygen species (ROS), which cause rapid cellular damage and plant death.

The key steps in the mechanism of action are:

-

Uptake and Translocation: Morfamquat is absorbed by the foliage of the plant.

-

Electron Diversion: Within the chloroplasts, the positively charged Morfamquat dication accepts electrons from the early electron acceptors of Photosystem I, likely ferredoxin.

-

ROS Generation: The reduced Morfamquat radical then rapidly reacts with molecular oxygen to produce a superoxide radical (O₂⁻). This process regenerates the Morfamquat dication, allowing it to continuously cycle and generate superoxide.

-

Oxidative Stress: The accumulation of superoxide and other subsequently formed ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), overwhelms the plant's antioxidant defense systems.

-

Cellular Damage: These ROS indiscriminately attack cellular components, leading to lipid peroxidation of cell membranes, protein denaturation, and DNA damage, ultimately resulting in loss of membrane integrity and cell death.

References

- 1. oecd.org [oecd.org]

- 2. fda.gov [fda.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Acute oral toxicity –acute class method | PPTX [slideshare.net]

- 6. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. dep.nj.gov [dep.nj.gov]

Morfamquat: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract